molecular formula C13H16O3 B1307777 Ethyl 5-oxo-5-phenylpentanoate CAS No. 73172-56-2

Ethyl 5-oxo-5-phenylpentanoate

Cat. No. B1307777
CAS RN: 73172-56-2
M. Wt: 220.26 g/mol
InChI Key: XBYIXIAOQPIYHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-oxo-5-phenylpentanoate is a compound that can be synthesized through various chemical reactions involving cyclization, oxidation, and esterification processes. It is structurally related to other compounds that have been studied for their chemical properties and potential applications in different fields such as biochemistry and pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds often involves cyclization reactions. For instance, ethyl 6-oxo-5-phenylheptoate undergoes cyclization by sodium ethoxide in ethanol to yield a mixture of products including 6-oxo-5-phenylheptoic acid and 2-acetyl-5-phenylcyclopentanone . Similarly, the synthesis of ethyl 5-phenylpentylmalonate, a related compound, involves the conversion of 5-phenylpentyl bromide to diethyl 5-phenylpentylmalonate, followed by alkaline hydrolysis . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of ethyl 5-oxo-5-phenylpentanoate.

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 5-oxo-5-phenylpentanoate has been characterized using various spectroscopic techniques. For example, the vibrational spectra of ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate were investigated using experimental FT-IR and Laser-Raman spectra, along with theoretical calculations . X-ray structure analysis has also been employed to characterize the structure of ethyl 4-bromo-2-(diphenylmethylene)-3-oxo-5,5-diphenyl-4-pentenoate . These studies provide a foundation for understanding the molecular structure of ethyl 5-oxo-5-phenylpentanoate.

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to ethyl 5-oxo-5-phenylpentanoate has been explored through various reactions. For instance, ethyl 5-oxo-4-oxaspiro[2,3]hexane-1-carboxylate undergoes ethanolysis and reacts with phenols and anilines to yield different derivatives . The reactivity of such compounds under different conditions can shed light on the potential chemical reactions that ethyl 5-oxo-5-phenylpentanoate may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to ethyl 5-oxo-5-phenylpentanoate can be deduced from studies on their synthesis and structure. For example, the production of ethyl (R)-2-hydroxy-4-phenylbutanoate from ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor indicates the potential for enantioselective synthesis and the importance of stereochemistry in the physical properties of these compounds . Additionally, the determination of the crystal structure of related compounds helps in understanding the solid-state properties .

Scientific Research Applications

Biocatalytic Synthesis

Ethyl 5-oxo-5-phenylpentanoate has been used in biocatalytic synthesis. One study demonstrated the stereoselective synthesis of sec-alcohol from its prochiral ketone form using whole-cell biocatalysts. This process achieved high enantiomeric excesses for the resulting hydroxy ester, showcasing the compound's utility in preparative-scale reactions (Żądło et al., 2016).

Chemoenzymatic Synthesis of Kavalactones

The compound has also been involved in the lipase-mediated kinetic resolution of related esters for the synthesis of kavalactones, which are biologically significant. This process has been conducted with high enantiomeric excess and good yields (Kamal et al., 2006).

Safety And Hazards

There is limited information available on the safety and hazards of Ethyl 5-oxo-5-phenylpentanoate. It is recommended to handle this compound with appropriate safety measures .

properties

IUPAC Name

ethyl 5-oxo-5-phenylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-2-16-13(15)10-6-9-12(14)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYIXIAOQPIYHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400139
Record name ethyl 5-oxo-5-phenylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-oxo-5-phenylpentanoate

CAS RN

73172-56-2
Record name ethyl 5-oxo-5-phenylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-oxo-5-phenylpentanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-oxo-5-phenylpentanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-oxo-5-phenylpentanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-oxo-5-phenylpentanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-oxo-5-phenylpentanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-oxo-5-phenylpentanoate

Citations

For This Compound
8
Citations
GX Cai, J Wen, TT Lai, D Xie, CH Zhou - Organic & Biomolecular …, 2016 - pubs.rsc.org
… K 2 CO 3 exhibiting excellent catalytic activity in ethanol at 85 C for 2 h, astonishingly, afforded ethyl 5-oxo-5-phenylpentanoate (4a) in 98% isolated yield and a trace of Michael addition …
Number of citations: 15 pubs.rsc.org
M Shindo, Y Sato, K Shishido - The Journal Of Organic Chemistry, 2001 - ACS Publications
… After 30 min, the resulting colorless reaction mixture was cooled to −78 C, and a solution of ethyl 5-oxo-5-phenylpentanoate (14) (176 mg, 0.80 mmol) in THF (2 mL) was added dropwise…
Number of citations: 38 pubs.acs.org
M Yasuda, K Chiba, N Ohigashi, Y Katoh… - Journal of the …, 2003 - ACS Publications
… Ethyl 5-Oxo-5-phenylpentanoate (3ac). According to the general procedure, this compound was prepared from 1a and 2c in dry THF to give the product as a colorless liquid after …
Number of citations: 60 pubs.acs.org
DD Gaikwad - lib.unipune.ac.in
Diabetes is a rapidly growing disease that affected millions of people worldwide. The death toll and economic costs associated with diabetes and its complications are enormously high. …
Number of citations: 2 lib.unipune.ac.in
L Liu, Y Liao, C Lian, W Yuan, X Zhang - Tetrahedron, 2014 - Elsevier
An organocatalyzed asymmetric Michael addition of α-cyano acetates to (E)-1,4-diaryl-2-buten-1,4-diones was realized. The reactions afforded various enantioenriched α,α-…
Number of citations: 4 www.sciencedirect.com
M Ellwart - 2016 - edoc.ub.uni-muenchen.de
… organozinc bromide (6) was obtained using the Rieke zinc, which led after addition of benzoyl chloride in the presence of CuCN·2LiBr to the desired ethyl 5-oxo-5-phenylpentanoate (7…
Number of citations: 5 edoc.ub.uni-muenchen.de
L Zhu - 1991 - search.proquest.com
Highly reactive zinc was prepared by the lithium naphthalenide reduction of zinc halides. This highly reactive zinc readily undergoes oxidative addition to alkyl, aryl and vinyl iodides …
Number of citations: 4 search.proquest.com
XH Yang, JH Xie, WP Liu, QL Zhou
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.